molecular formula C23H22FN7O B2510761 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 920226-73-9

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No. B2510761
CAS RN: 920226-73-9
M. Wt: 431.475
InChI Key: NHAIPJRJADBQDY-UHFFFAOYSA-N
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Description

The compound "1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one" is a structurally complex molecule that may be related to various pharmacological activities. The presence of a triazolopyrimidine core suggests potential biological relevance, as similar structures have been associated with enzyme inhibition and anticancer properties . The piperazine moiety within the compound is noteworthy as it has been linked to bioactivation and genotoxicity in related compounds, necessitating careful consideration in drug design .

Synthesis Analysis

The synthesis of related triazolopyrimidines involves the treatment of specific intermediates with various functional groups to achieve the final compounds. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones with potent enzyme inhibition properties involves a series of steps that result in compounds with significant growth inhibition in cancer cell lines . Similarly, the synthesis of triazolopyrimidines as anticancer agents involves the reaction of a chloro-triazolopyrimidin-amine with alcohols, thiols, or alkylamines to yield the final compounds with a clear structure-activity relationship (SAR) requirement for optimal activity .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, has been elucidated using single-crystal X-ray diffraction. This analysis reveals that the fused rings of the triazolopyrimidine system are nearly coplanar, and the crystal packing is stabilized by weak intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The piperazine moiety in related compounds has been associated with bioactivation leading to genotoxicity. For example, the compound 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine demonstrated sub-nanomolar inhibitory potency toward the histamine H4 receptor but was found to be mutagenic due to the formation of reactive intermediates such as glyoxal from the piperazine ring . This has led to the development of methods to trap these intermediates and modify the piperazine ring to mitigate mutagenicity while retaining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with triazolopyrimidine cores can be inferred from their crystal structures and synthesis pathways. The coplanarity of the fused ring system may influence the electronic distribution and reactivity of the molecule . The SAR studies indicate that specific substituents on the triazolopyrimidine core and the phenyl ring are crucial for achieving high potency and optimal activity, which suggests that these groups significantly affect the molecule's physical properties, such as solubility and stability .

Scientific Research Applications

  • Antimicrobial Applications :

    • The compound was synthesized and evaluated for antimicrobial activities against various bacterial strains, showing good or moderate activities except against Candida tropicalis and Candida albicans (Demirbaş et al., 2010).
    • Similar antimicrobial screenings were conducted with derivatives of this compound, indicating potential as antimicrobial agents (Bektaş et al., 2007).
  • Synthesis and Structural Analysis :

    • The synthesis of this compound and its derivatives has been a subject of interest, with studies focusing on the structural characterization and crystal structure analysis. This includes elucidation of the compound's crystal structure and its interactions at the molecular level (Hu et al., 2011).
  • Antitumor Activity :

    • Some derivatives of this compound have been synthesized and tested for their antitumor activity against various tumor cell lines, showing promising results. The evaluation included in vitro and in vivo tests, suggesting the compound's potential in cancer treatment (Naito et al., 2005).
  • Other Potential Applications :

    • Other studies have focused on synthesizing and testing the compound for various other biological activities, such as its potential use in cardiovascular therapies (Ji-Yong Liu et al., 2009).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the antiproliferative activities observed for similar compounds , it could be of interest to investigate the potential of this compound as a therapeutic agent.

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O/c24-18-7-9-19(10-8-18)31-23-21(27-28-31)22(25-16-26-23)30-14-12-29(13-15-30)20(32)11-6-17-4-2-1-3-5-17/h1-5,7-10,16H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIPJRJADBQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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